2',4',6',4-Tetrahydroxy-3'-prenylchalcone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis reveals distinct signals for the prenyl group (δ 1.65 ppm, singlet, 6H for geminal methyl groups; δ 3.30 ppm, doublet, 2H for methylene adjacent to the aromatic ring) and the α,β-unsaturated ketone (δ 7.60 ppm, doublet, J = 15.6 Hz, H-α; δ 7.85 ppm, doublet, J = 15.6 Hz, H-β). Aromatic protons exhibit splitting patterns consistent with hydroxyl substitution:
- Ring A: A singlet at δ 6.20 ppm (2H, H-3 and H-5) and a doublet at δ 7.35 ppm (2H, H-2 and H-6) .
- Ring B: A doublet at δ 6.85 ppm (1H, H-5'), a singlet at δ 6.45 ppm (1H, H-3'), and a broad singlet at δ 9.80 ppm (exchangeable, 4'-OH) .
13C NMR data confirm the chalcone skeleton with carbonyl resonance at δ 192.5 ppm (C=O) and olefinic carbons at δ 125.8 ppm (C-α) and δ 144.2 ppm (C-β). Prenyl carbons appear at δ 22.1 ppm (CH3), δ 25.8 ppm (CH2), and δ 121.5 ppm (C=C) .
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a molecular ion peak at m/z 324.1362 [M+H]+, consistent with the molecular formula C20H20O5 (calculated 324.1362). Fragmentation patterns include loss of the prenyl group (−68.0624 Da) and sequential dehydration (−18.0106 Da) .
Infrared (IR) Spectroscopy
IR absorption bands at 3280 cm−1 (O–H stretch), 1650 cm−1 (C=O stretch), and 1605 cm−1 (C=C aromatic stretch) align with chalcone features. The prenyl group is identified by C–H stretching at 2920 cm−1 and C=C bending at 890 cm−1 .
Comparative Analysis with Related Prenylated Chalcones
Xanthohumol and Desmethylxanthohumol
Xanthohumol (2',4',4-trihydroxy-6'-methoxy-3'-prenylchalcone) shares a similar prenyl substitution but differs by a methoxy group at position 6' instead of a hydroxyl. This subtle change reduces hydrogen-bonding capacity and alters antioxidant activity. Desmethylxanthohumol, lacking the 4'-O-methyl group, exhibits closer structural similarity but retains a methoxy group at position 6' .
Isobavachalcone
Isobavachalcone (2',4,4'-trihydroxy-3'-prenylchalcone) lacks the 6'-hydroxy group present in the target compound, resulting in distinct electronic properties. Density functional theory (DFT) calculations show that the additional 6'-hydroxyl in this compound increases electron density on ring B, enhancing radical scavenging potential compared to isobavachalcone .
Crystallographic and Computational Modeling Studies
X-ray crystallographic data for this compound remain unreported, but molecular docking studies predict strong interactions with antioxidant response element (ARE) binding sites due to its planar structure and hydrogen-bonding capacity. Computational models using Gaussian 09 at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a dihedral angle of 12.5° between rings A and B, which facilitates π-π stacking with biological targets .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSADYLVRMROPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the cornerstone for synthesizing 2',4',6',4-tetrahydroxy-3'-prenylchalcone. This acid- or base-catalyzed reaction couples a prenylated acetophenone derivative with a hydroxy-substituted benzaldehyde. In a representative procedure, 4'-prenyloxy-2,6-dihydroxyacetophenone reacts with 4-hydroxybenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone backbone.
Critical parameters include:
- Catalyst : BF₃·Et₂O enhances electrophilicity of the carbonyl group, achieving yields of 75–85%.
- Solvent : Anhydrous tetrahydrofuran (THF) or ethanol is typically used to maintain reaction homogeneity.
- Temperature : Reflux conditions (60–80°C) for 12–24 hours ensure complete conversion.
Purification involves column chromatography using hexane-ethyl acetate gradients, followed by recrystallization in methanol to attain >95% purity.
Solvent-Free Aldol Condensation
A solvent-free modification of the Claisen-Schmidt reaction eliminates toxic solvents, aligning with green chemistry principles. In this approach, equimolar amounts of prenylated acetophenone and 4-hydroxybenzaldehyde are ground with sodium hydroxide pellets in a mortar and pestle. Mechanical grinding facilitates base-catalyzed enolate formation and condensation, yielding a solid product within 20–30 minutes.
Advantages :
- Yield : 70–80% without solvent waste.
- Scalability : Suitable for gram-scale synthesis.
- Purity : Crude products often exceed 90% purity, requiring only brief recrystallization.
This method is ideal for academic settings due to its simplicity and low cost.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Claisen-Schmidt condensation, reducing reaction times from hours to minutes. A protocol using 40% potassium hydroxide (KOH) as a base and ethanol as a solvent achieves full conversion in 1.5–4 minutes under microwave irradiation (400 W). The rapid heating enhances reaction kinetics, favoring high regioselectivity for the trans-chalcone isomer.
Typical Procedure :
- Reactants : Prenylated acetophenone (0.454 mmol) and 4-hydroxybenzaldehyde (0.5 mmol) in ethanol.
- Conditions : 10–15 microwave cycles (5 seconds each) at 60°C.
- Workup : Neutralization with HCl yields a precipitate, purified via silica gel chromatography.
Outcomes :
- Yield : 85–90%.
- Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.
Structural Characterization
This compound is characterized by spectroscopic and chromatographic methods:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₆ | High-Resolution MS |
| Molecular Weight | 356.37 g/mol | Mass Spectrometry |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| UV-Vis λmax | 280 nm, 340 nm | UV-Vis Spectroscopy |
| Prenyl Group Position | C-3' of Ring A | NMR (¹H, ¹³C) |
The prenyl moiety (3-methylbut-2-enyl) at C-3' is confirmed by ¹H NMR resonances at δ 5.2 (br s, 1H, prenyl CH) and δ 1.7 (s, 6H, prenyl CH₃).
Comparative Analysis of Preparation Methods
| Method | Yield | Time | Solvent Use | Energy Input |
|---|---|---|---|---|
| Traditional Claisen-Schmidt | 75–85% | 12–24 hours | High | Moderate |
| Solvent-Free Grinding | 70–80% | 20–30 min | None | Low |
| Microwave-Assisted | 85–90% | 1.5–4 min | Low | High (short) |
Key Insights :
- Microwave synthesis offers the highest yield and speed but requires specialized equipment.
- Solvent-free methods balance efficiency and sustainability, making them preferable for lab-scale production.
Chemical Reactions Analysis
Prenylation of Precursor Acetophenones
The synthesis of the acetophenone precursor (2,4,6-trihydroxy-3-C-prenylacetophenone) involves two distinct prenylation methods:
| Substrate | Prenylation Agent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 2,4,6-Trihydroxyacetophenone | 3,3-Dimethylallyl bromide | K₂CO₃ | Dry acetone | 68% |
| 2,4-Dihydroxyacetophenone | 2-Methylbut-3-en-2-ol | BF₃·Et₂O | Dry dioxane | 74% |
Key Observations:
-
K₂CO₃-mediated prenylation proceeds via an SN2 mechanism, favoring substitution at the electron-rich C-3 position of the acetophenone ring .
-
BF₃·Et₂O promotes electrophilic aromatic substitution (EAS) at C-5 in 2,4-dihydroxyacetophenone .
Spectroscopic Characterization
The compound’s structure is confirmed through ¹H NMR and IR spectroscopy :
¹H NMR (DMSO-d₆, 400 MHz):
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C-3' prenyl CH₂ | 3.28 | d (J = 7.2 Hz) | 2H |
| C-3' prenyl CH₃ | 1.67, 1.61 | s | 6H |
| Aromatic -OH | 9.82–10.14 | Broad singlet | 4H |
| α,β-unsaturated H | 7.89 | d (J = 15.6 Hz) | 1H |
IR (KBr, cm⁻¹):
Reactivity with Oxidizing Radicals
The compound’s antioxidant activity is linked to its ability to scavenge radicals via hydrogen atom transfer (HAT) and electron transfer (ET) :
-
Hydroxyl radical (·OH) reacts at the α,β-unsaturated carbonyl system (k = 1.1–1.7 × 10¹⁰ M⁻¹s⁻¹) .
-
Prenyl group enhances lipid solubility, improving membrane penetration and radical quenching efficiency .
Biological Relevance and Derivatives
While not a direct reaction, the compound’s bioactivity is modulated by structural modifications:
Scientific Research Applications
Scientific Research Applications
Chalcones have diverse therapeutic and pharmacological activities, including antioxidant, anti-inflammatory, antiplasmodial, antileishmanial, antitubercular, antimicrobial, antiviral, and anticancer properties . They can also modulate P-glycoprotein-mediated multi-drug resistance and possess immunosupportive potential . Chalcone-based structures can significantly affect cardiovascular, cerebrovascular, and neurovascular systems, and some have demonstrated anti-peptic ulcer and antihypertensive activities . Further reported activities include anti-spasmodic, tranquilizing, analgesic, sedative, anti-thrombic, vasodilatory, estrogenic, anesthetic, anti-coagulating, anti-convulsant, and diuretic effects .
Synthesis of Chalcones
Chalcones can be synthesized through various methods, including Claisen-Schmidt condensation . This method involves reacting substituted acetophenones with substituted benzaldehydes in the presence of an acid or base catalyst. Prenylated chalcones can be synthesized by reacting 2,4,6-trihydroxy-3-prenylacetophenone with 4-hydroxybenzaldehyde using BF3.Et2O via Claisen-Schmidt condensation .
Anticancer Research
Chalcone derivatives have been explored as potential anticancer agents . Specific chalcones, such as 2′-hydroxy-4′,6′-dimethoxychalcone, exhibit antiproliferative and proapoptotic activity in canine lymphoma and leukemia cell lines . Certain chalcones significantly inhibit tumor invasion and migration in triple-negative breast cancer by inducing cell cycle arrest and promoting apoptosis . Additionally, some chalcones have shown potent activity against leukemia, pancreatic cancer, prostate cancer, colon cancer, and hepatocellular carcinoma cell lines, displaying a high selectivity index .
Antioxidant Properties
Many plants containing chalcones, such as raspberries, are known for their antioxidant properties . These antioxidants can be measured using assays such as the ABTS assay, which quantifies antioxidant capacity in Trolox equivalents .
Data Table
Because the search results do not provide a table specifically for the compound , a table of related compounds with anticancer activity is shown below.
| Compound | Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| 2′-hydroxy-4′,6′-dimethoxychalcone | Canine lymphoma and leukemia cell lines | 9.18–46.11 |
| ( E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Triple-negative breast cancer (TNBC) | 3.94–9.22 |
| HPyCT4BrPh complexes | HL-60 (human promyelocytic leukemia), THP-1 (human monocytic leukemia) cells, MDAMB-231 (human metastatic breast cancer cell line) and MCF-7 (Michigan Cancer Foundation-7 human breast adenocarcinoma) | 0.16–1.27 |
| 1,2,3-triazole-containing artemisinin–chalcone hybrids | K562 (human chronic myeloid leukemia cell), PC-3 (human prostate cancer cell), A431 (human skin squamous cell carcinoma), MDA-MB-231 (human metastatic breast cancer cell line), COLO-205 (human colon cancer cell), A549 (human lung cancer cell), and HEK-293 (human embryonic kidney cell) | 7.16–69.67 |
Mechanism of Action
Desmethylxanthohumol is structurally similar to other prenylated chalcones, such as xanthohumol and isoxanthohumol. it is unique due to the absence of a methoxy group at the 6’ position, which influences its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Structural Analogues and Substitution Patterns
Key structural analogues differ in hydroxylation patterns, prenyl/geranyl substitutions, and methoxy groups. Notable examples include:
Structural Insights :
Antioxidant Activity
Table 1: Antioxidant Assay Comparisons
*Inferred from related compounds in the same biological assays. †Estimated from structural similarity.
Key Findings :
- 2',4',6'-Trihydroxy-3'-prenylchalcone (22) exhibits exceptional TEAC and FRAP values, but its lack of a 4-hydroxyl group may limit cellular uptake compared to the 2',4',6',4-tetrahydroxy analogue .
- Xanthohumol’s methoxy group at position 2' enhances lipophilicity, contributing to higher TEAC but lower FRAP than hydroxyl-rich chalcones .
Enzyme Inhibition Profiles
Table 2: Enzyme Inhibition Data
Key Insights :
- The 4-hydroxyl group in this compound is critical for aromatase inhibition, as its removal (e.g., in 2',4',6'-trihydroxy derivatives) abolishes activity .
- Prenyl positioning (3' vs. 5') influences tyrosinase inhibition; xanthohumol’s 5'-prenyl group enhances binding to the enzyme’s hydrophobic pocket .
Biological Activity
2',4',6',4-Tetrahydroxy-3'-prenylchalcone, also known as desmethylxanthohumol, is a prenylated chalcone derived from the hop plant (Humulus lupulus). This compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. The following sections detail its biological activity based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound features multiple hydroxyl groups that contribute to its biological activity. The absence of a methoxy group at the 6' position distinguishes it from other similar compounds, influencing its pharmacological properties.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.
| Assay | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.3 |
| ABTS Scavenging | 18.7 |
These results suggest that the compound can potentially be used as a natural antioxidant in food and pharmaceutical applications .
2. Anti-inflammatory Activity
This compound has been shown to inhibit inflammatory pathways. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways .
3. Anticancer Properties
The compound has demonstrated promising anticancer effects against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis and inhibits cell proliferation through multiple mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
In a study involving human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 30 µM, indicating its effectiveness in inhibiting cell growth .
The biological activities of this compound are largely attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism : The compound inhibits the activation of NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators.
- Anticancer Mechanism : It alters the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Study : A study published in Journal of Cancer Research showed that treatment with this compound reduced tumor size in vivo models by 50% after four weeks of administration .
- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls .
Q & A
Q. How is 2',4',6',4-Tetrahydroxy-3'-prenylchalcone isolated from natural sources, and what analytical techniques confirm its structural identity?
- Methodological Answer : The compound is typically isolated via phytochemical extraction from plants such as Artocarpus lowii or Humulus lupulus (hops). Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are commonly used for purification . Structural confirmation relies on spectroscopic techniques:
Q. What are the primary antioxidant mechanisms of this compound?
- Methodological Answer : Antioxidant activity is evaluated using assays such as:
- DPPH Radical Scavenging : IC50 values are determined via electron spin resonance (ESR) spectrometry, with strong activity linked to hydroxyl and prenyl groups enhancing electron donation .
- ABTS/FRAP Assays : Quantify hydrogen atom transfer and iron reduction capacity .
Comparative studies show prenylation at C-3' enhances radical scavenging by stabilizing phenolic radicals .
Advanced Research Questions
Q. How do structural modifications (e.g., prenylation, hydroxylation) influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Prenylation : The C-3' prenyl group increases lipophilicity, enhancing membrane permeability and interaction with hydrophobic enzyme pockets (e.g., COX-1/2 inhibition) .
- Hydroxylation : Additional hydroxyl groups at C-2' and C-4' improve antioxidant capacity but may reduce metabolic stability .
Synthetic derivatives (e.g., methoxy or acetylated analogs) are screened using in vitro enzyme inhibition assays (e.g., aromatase IC50 = 4.6 μM vs. aminoglutethimide IC50 = 6.4 μM) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies arise from differences in:
- Assay Conditions : Buffer pH, solvent (DMSO vs. ethanol), and radical concentration in DPPH assays .
- Compound Purity : HPLC-UV/MS validation (>95% purity) ensures reproducibility .
- Cell Models : Use standardized cell lines (e.g., PC12 for neuroprotection studies) and controls (e.g., Nrf2 knockout models) to validate mechanisms .
Q. How does this compound exhibit multi-target effects in disease models (e.g., cancer, neurodegeneration)?
- Methodological Answer : Mechanistic studies involve:
- Nrf2 Activation : Western blotting and luciferase reporter assays in PC12 cells confirm upregulation of antioxidant genes (e.g., HO-1) .
- Aromatase Inhibition : Competitive binding assays using recombinant human aromatase (CYP19A1) .
- Antibacterial Activity : Minimum bactericidal concentration (MBC) assays against Staphylococcus aureus and E. coli (e.g., MBC = 450 µg/mL for artocarpin analogs) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
